2-Hydroxy-5-methoxy[1,4]benzoquinone
Description
Contextualization within the Broader Field of Benzoquinone Chemistry and its Analogues.
Benzoquinones are a class of organic compounds that are structurally derived from benzene. nih.gov They are characterized by a six-membered unsaturated ring containing two carbonyl groups. britannica.com These compounds are widespread in nature, found in plants, fungi, and bacteria, where they play roles in biological processes such as bioenergetic transport and oxidative phosphorylation. nih.gov The quinone structure is also a key feature in many biological pigments. britannica.com
The chemistry of benzoquinones is rich and varied. They are known to be reactive molecules that can undergo addition reactions and function as oxidants. wikipedia.org A significant reaction of quinones is their reduction to the corresponding dihydroxy form, such as the reversible reduction of p-benzoquinone to hydroquinone (B1673460). britannica.com This redox activity is central to many of their biological functions and applications in organic synthesis. nih.gov For instance, 1,4-benzoquinone (B44022) is utilized as a dehydrogenation reagent and in reactions like the Wacker-Tsuji oxidation. wikipedia.orgorganic-chemistry.org
2-Hydroxy-5-methoxy researchgate.netnih.govbenzoquinone is a specific example of a substituted benzoquinone. The presence of hydroxyl and methoxy (B1213986) groups on the quinone ring significantly influences its chemical properties and biological activity. Hydroxyquinones, in general, are an important subclass, and their synthesis and reactivity have been a focus of considerable research. mdpi.com The substituents can affect the redox potential of the quinone and provide sites for further chemical modification.
Historical Perspectives and Early Academic Investigations of 2-Hydroxy-5-methoxyresearchgate.netnih.govbenzoquinone and Related Quinones.
The study of quinones dates back to the 19th century, with p-benzoquinone being one of the first to be synthesized. researchgate.net Early research focused on understanding their fundamental chemical properties and their role as coloring agents. britannica.comrsc.org Quinones were identified as the chemical basis for many natural dyes and pigments. britannica.com
Early academic investigations into naturally occurring quinones laid the groundwork for understanding their distribution and function in living organisms. These studies often involved the isolation and structural elucidation of novel quinone compounds from various natural sources. For example, the investigation of plant extracts led to the discovery of a wide array of substituted benzoquinones, naphthoquinones, and anthraquinones. britannica.comrsc.org
While specific early academic investigations focusing solely on 2-Hydroxy-5-methoxy researchgate.netnih.govbenzoquinone are not extensively documented in readily available literature, the broader historical context of quinone chemistry provided the foundational knowledge of synthesis, reactivity, and structural analysis that enabled the later specific study of this and other related compounds. The development of analytical techniques was crucial in identifying and characterizing such substituted quinones from complex natural mixtures.
Scope and Significance of Contemporary Academic Research on 2-Hydroxy-5-methoxyresearchgate.netnih.govbenzoquinone.
Contemporary research on 2-Hydroxy-5-methoxy researchgate.netnih.govbenzoquinone and its derivatives is driven by their potential applications, particularly in the field of medicinal chemistry. nih.gov A number of naturally occurring and synthetic benzoquinones have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov
A significant area of current research is the synthesis of 2-Hydroxy-5-methoxy researchgate.netnih.govbenzoquinone and its analogues. researchgate.net Efficient synthetic routes are being developed to produce these compounds for further study and to create structural variations to explore structure-activity relationships. researchgate.net For example, a reported synthesis involves the oxidation of 3,6-dimethoxy-2-alkylphenols followed by selective hydrolysis. researchgate.net Another approach involves the direct alkylation of 1,2,4,5-tetramethoxybenzene (B1203070) followed by oxidation. researchgate.net
The biological evaluation of these compounds is another key focus. For instance, some 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones have been investigated for their cytotoxic activity against cancer cell lines. researchgate.net The compound 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone, also known as irisoquin (B18295), was identified as a component of Iris missouriensis and showed cytotoxic activity. researchgate.net Furthermore, the structural framework of 2-Hydroxy-5-methoxy researchgate.netnih.govbenzoquinone is seen as a valuable scaffold for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNUMSPKIQJTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modification Research of 2 Hydroxy 5 Methoxy 1 2 Benzoquinone
Total Synthesis Approaches to 2-Hydroxy-5-methoxymdpi.comasianpubs.orgbenzoquinone and its Core Structure
The total synthesis of 2-hydroxy-5-methoxy mdpi.comasianpubs.orgbenzoquinone and related structures has been approached through several distinct pathways. These strategies often begin with readily available precursors and build the complexity of the target molecule through sequential reactions. General methods for creating the hydroxyquinone moiety, such as the Thiele-Winter acetoxylation of 1,4-quinones followed by hydrolysis and oxidation, provide a foundational approach to this class of compounds. mdpi.comresearchgate.net More targeted syntheses have also been developed to achieve higher efficiency and yield. researchgate.net
A notable and efficient multi-step synthesis for 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones, which includes the core structure of interest, has been detailed. asianpubs.orgresearchgate.net This pathway leverages a sequence of well-established organic reactions, optimized for this specific molecular framework.
The synthesis commences with 2-hydroxy-3,6-dimethoxy-benzaldehyde. This starting material undergoes a Wittig reaction with an appropriate alkyltriphenyl phosphonium (B103445) bromide. The resulting intermediate is then reduced using a sodium/n-butanol system to yield a 3,6-dimethoxy-2-alkylphenol. Subsequently, this phenol (B47542) is oxidized with Fremy's salt (potassium nitrosodisulfonate) to form a 2,5-dimethoxy-3-alkyl-1,4-benzoquinone. The final step involves the selective hydrolysis (demethylation) of the more hindered methoxy (B1213986) group using perchloric acid, affording the target 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone. asianpubs.orgresearchgate.net
Another effective strategy involves the direct alkylation of 1,2,4,5-tetramethoxybenzene (B1203070). This is followed by an oxidative demethylation step using ceric ammonium (B1175870) nitrate (B79036) (CAN), which concurrently forms the quinone ring and deprotects the more sterically hindered methyl ether to yield the desired 2-hydroxy-5-methoxy-1,4-benzoquinone structure. researchgate.net
A different approach starts with the commercially available 2,5-dihydroxy-1,4-benzoquinone (B104904). This method involves a sequence of di-OH-protection, mono-OMe-deprotection, and an organocatalytic reductive coupling (OrgRC) as the key step to introduce alkyl chains, ultimately leading to the synthesis of related natural products like irisoquin (B18295). rsc.org
| Step | Reagents and Conditions | Intermediate/Product | Reference |
| Pathway 1 | |||
| 1. Wittig Reaction | Alkyltriphenyl phosphonium bromide, basic aqueous solution, Ultrasound | Alkene intermediate | researchgate.net, asianpubs.org |
| 2. Reduction | Na/n-BuOH | 3,6-dimethoxy-2-alkylphenol | researchgate.net, asianpubs.org |
| 3. Oxidation | Fremy's salt | 2,5-dimethoxy-3-alkyl-1,4-benzoquinone | researchgate.net, asianpubs.org |
| 4. Selective Hydrolysis | Perchloric acid | 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone | researchgate.net, asianpubs.org |
| Pathway 2 | |||
| 1. Alkylation | 1,2,4,5-tetramethoxybenzene, Alkylbromides | Alkylated tetramethoxybenzene | researchgate.net |
| 2. Oxidation/Demethylation | Ceric Ammonium Nitrate (CAN) | 2-hydroxy-5-methoxy-1,4-benzoquinones | researchgate.net |
To enhance the efficiency, yield, and environmental compatibility of synthetic routes, novel reaction methodologies are continuously being explored. One such innovation applied to the synthesis of 2-hydroxy-5-methoxy mdpi.comasianpubs.orgbenzoquinone derivatives is the use of ultrasound irradiation. asianpubs.orgresearchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions. ekb.eg
The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. ekb.eg This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to a dramatic increase in reactivity. ekb.eg
In the context of the synthetic pathway described previously (Pathway 1), an ultrasound-assisted Wittig reaction is employed in the first step. asianpubs.orgresearchgate.net The use of an ultrasonic bath (typically around 40 kHz) facilitates the reaction between alkyltriphenyl phosphonium bromides and 2-hydroxy-3,6-dimethoxy-benzaldehyde under basic aqueous conditions. This approach represents a "green" chemistry method that often leads to shorter reaction times and higher product yields compared to conventional heating methods. researchgate.netresearchgate.net The application of ultrasound has proven beneficial in various organic syntheses, including the formation of other heterocyclic compounds and quinone derivatives. nih.govksu.edu.sa
Derivatization and Analogue Synthesis of 2-Hydroxy-5-methoxymdpi.comasianpubs.orgbenzoquinone for Research Purposes
The synthesis of derivatives and analogues of 2-hydroxy-5-methoxy mdpi.comasianpubs.orgbenzoquinone is a critical aspect of medicinal chemistry and material science research. By systematically modifying the core structure, researchers can probe the chemical and biological properties of the molecule, leading to the development of compounds with tailored characteristics.
Structure-directed modifications, particularly the introduction of various alkyl chains at the C3 position, are common strategies for creating analogues of 2-hydroxy-5-methoxy mdpi.comasianpubs.orgbenzoquinone. These alkylated derivatives are themselves a class of natural products, including compounds like 5-O-methyl-embelin and irisoquin. asianpubs.org
One prominent alkylation strategy involves the ortho-lithiation of protected phenol precursors. researchgate.net For instance, tetrahydropyranyl ethers of the parent phenol can be treated with n-butyllithium, which selectively removes a proton ortho to the ether group. The resulting lithiated species can then be alkylated by reacting it with haloalkanes or haloalkenes to introduce the desired side chain. Subsequent deprotection and oxidation yield the target 3-alkyl-substituted benzoquinones. researchgate.net
Another powerful method is the organocatalytic reductive coupling (OrgRC) of aldehydes with a protected 2,5-dihydroxy-1,4-benzoquinone derivative. rsc.org This reaction, often using proline as a catalyst, allows for the high-yield synthesis of 3-alkyl-2-hydroxy-1,4-naphthoquinones and can be adapted for benzoquinone systems. rsc.orgnih.gov This approach has been successfully used in the high-yielding, gram-scale synthesis of natural products like irisoquin and its analogues. rsc.org Bromoalkylation has also been explored as a derivatization technique to enhance properties such as lipophilicity. researchgate.net
The nature of substituents on the benzoquinone ring profoundly influences its reactivity and, consequently, the outcomes of synthetic transformations. The interplay between electron-donating groups (EDGs) like alkoxy (-OR) and hydroxyl (-OH) groups, and electron-withdrawing groups (EWGs) like haloalkyl groups, dictates the regioselectivity and mechanism of reactions.
The hydroxyl group at the C2 position and the methoxy group at the C5 position are both electron-donating. The -OH group, in particular, significantly lowers the reduction potential of the quinone core, making it more susceptible to oxidation-reduction reactions. nih.gov In nucleophilic addition reactions, these EDGs activate the ring, but their directing effects determine the position of attack.
Studies on related benzoquinone systems show that substituents govern the reaction mechanism with nucleophiles like thiols. nih.gov For instance, benzoquinones with electron-withdrawing chloro substituents tend to react via a direct nucleophilic vinylic substitution mechanism. In contrast, the presence of electron-donating alkyl groups can favor other pathways. nih.gov The addition of a methoxyl group has been shown in silico to potentially improve the activity profile of quinone derivatives. researchgate.net The inherent reactivity imparted by the hydroxy and methoxy groups in 2-hydroxy-5-methoxy mdpi.comasianpubs.orgbenzoquinone is a critical consideration in the design of any synthetic modification, as it will control the regiochemical outcome of alkylation, halogenation, and other derivatization reactions.
Chemical Reactivity and Transformation Mechanisms of the Benzoquinone Core
The benzoquinone core is characterized by a rich and diverse chemical reactivity, primarily due to the presence of two carbonyl groups in a conjugated system, as well as the activating hydroxy and methoxy substituents. researchgate.net Its chemistry is dominated by nucleophilic additions, cycloaddition reactions, and redox behavior.
The reaction of the related 2,5-dihydroxy- mdpi.comasianpubs.org-benzoquinone (DHBQ) with nucleophiles such as amines and thiols has been a subject of mechanistic investigation. rsc.org Two primary mechanisms have been proposed: a direct ipso-substitution at the carbon bearing the hydroxyl group (C2/C5) or an addition-elimination sequence involving nucleophilic attack at an unsubstituted carbon (C3/C6) followed by the elimination of a hydroxyl group. researchgate.netrsc.org
Using isotopically labeled DHBQ, it was demonstrated that the operative mechanism depends on the nucleophile. The reaction with morpholine (B109124) (an amine) proceeds via ipso-substitution. In contrast, the reaction with thiols like benzenethiol (B1682325) occurs through the addition-elimination pathway. rsc.org This highlights the nuanced reactivity of the hydroxylated benzoquinone core, where the reaction pathway can be finely tuned by the choice of nucleophile.
Oxidation and Reduction Mechanisms in Organic Synthesis
The synthesis and reactivity of 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone are intrinsically linked to oxidation and reduction reactions. The quinone moiety itself is an oxidized structure, and its formation often proceeds through the oxidation of a corresponding hydroquinone (B1673460) or a substituted phenol. Conversely, the reduction of the quinone ring to a hydroquinone is a fundamental transformation.
Oxidation to Form the Quinone Ring: A primary method for synthesizing substituted 1,4-benzoquinones involves the oxidation of precursor molecules. scielo.br The oxidation of hydroquinones is a common and efficient route, for which a variety of oxidizing agents have been employed, including ceric ammonium nitrate (CAN), silver oxide, and sodium hypochlorite. scielo.br In a specific synthetic pathway for 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones, a key step is the oxidation of 3,6-dimethoxy-2-alkylphenols using Fremy's salt (Potassium nitrosodisulfonate) to yield 2,5-dimethoxy-3-alkyl-1,4-benzoquinones. researchgate.net Subsequent selective hydrolysis then furnishes the target 2-hydroxy-5-methoxy derivative. researchgate.net Another powerful oxidant used in the synthesis of these compounds from tetramethoxybenzene precursors is ceric ammonium nitrate (CAN), which can effect both the formation of the quinone and the deprotection of a hindered methyl ether in a single step. researchgate.net
Electrochemical methods also provide a pathway for the synthesis of quinones through the anodic oxidation of phenols. scielo.bracs.org The mechanism is proposed to involve the initial oxidation of the phenol to a phenoxy radical. acs.org
Reduction of the Quinone Ring: Quinones are effective oxidizing agents themselves, a property that is central to their chemical behavior. 182.160.97 In reactions such as the dehydrogenation of hydroaromatic compounds to form aromatic systems, quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can act as the oxidant. 182.160.97 In this process, the quinone is reduced to its corresponding hydroquinone. The mechanism is believed to involve the transfer of a hydride from the substrate to the quinone's oxygen atom, followed by a proton transfer. 182.160.97 This reversible reduction to a hydroquinone is a key feature of benzoquinone chemistry.
| Reaction Type | Precursor Example | Oxidizing Agent | Product Type |
| Oxidation | Substituted Hydroquinone | Ceric Ammonium Nitrate (CAN) scielo.br | 1,4-Benzoquinone (B44022) |
| Oxidation | Substituted Hydroquinone | Silver (I) oxide scielo.br | 1,4-Benzoquinone |
| Oxidation | 3,6-dimethoxy-2-alkylphenol | Fremy's Salt researchgate.net | 1,4-Benzoquinone |
| Oxidative Demethylation | 1,2,4,5-tetramethoxybenzene | Ceric Ammonium Nitrate (CAN) researchgate.net | 1,4-Benzoquinone |
| Reduction of Quinone | 1,4-Benzoquinone | Substrate (e.g., Dihydroanthracene) | Hydroquinone |
Nucleophilic and Electrophilic Reactions of the Quinone Ring
The electron-deficient nature of the two carbonyl groups in the 1,4-benzoquinone ring makes it an excellent electrophile, highly susceptible to attack by nucleophiles. This reactivity is central to the chemical modification of 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone. The presence of both electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups modulates the ring's electrophilicity.
Nucleophilic Addition: The most common reaction is the nucleophilic (Michael-type) addition to the activated double bonds of the quinone ring. acs.org A wide range of nucleophiles, particularly those containing nitrogen and sulfur, readily react with benzoquinones. researchgate.netresearchgate.net For instance, 2,5-dihydroxy- researchgate.netresearchgate.net-benzoquinone, a related compound, reacts with secondary amines to form 2,5-diamino derivatives and with thiols to yield 2,5-dithioether products. researchgate.netrsc.org The allergenic potential of some quinones is thought to stem from their ability to react with nucleophilic amino or thio groups present in amino acids. smu.edu
The mechanism of these reactions can be complex. Two primary pathways are considered for the reaction of nucleophiles with hydroxyquinones: a direct ipso-substitution where the nucleophile replaces a group already on the ring (like the -OH group), or a sequence of conjugate addition to an unsubstituted carbon followed by the elimination of a leaving group. rsc.org A study using isotopically labeled 2,5-dihydroxy- researchgate.netresearchgate.net-benzoquinone demonstrated that the reaction pathway depends on the nucleophile; reaction with the amine morpholine proceeded via ipso-substitution, whereas reaction with thiols occurred through an addition-elimination mechanism. rsc.org
Theoretical studies suggest that the substitution pattern on the benzoquinone ring significantly influences its reactivity toward nucleophiles. smu.edu For example, 2,6-disubstituted p-benzoquinones are predicted to have a pronounced reactivity, while 2,5-disubstituted isomers are expected to be more resistant to nucleophilic attack. smu.edu
While nucleophilic reactions dominate, the enol motif within 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone also allows for the possibility of electrophilic substitution, showcasing the compound's rich and versatile chemistry. researchgate.net
| Nucleophile Type | Reaction Mechanism | Product Type |
| Amines (e.g., Morpholine) | ipso-Substitution rsc.org | Amino-substituted benzoquinone |
| Thiols (e.g., Benzenethiol) | Addition-Elimination rsc.org | Thioether-substituted benzoquinone |
| General S-Nucleophiles | Conjugate Addition researchgate.net | Alkylsulfanyl-benzoquinone |
| Hydroxycoumarin | Michael Addition acs.org | Dihydroxycoumestan derivative |
Cycloaddition and Rearrangement Reactions
Beyond simple addition and substitution, the quinone ring of 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone and related structures can participate in more complex transformations such as cycloadditions and oxidative rearrangements.
Cycloaddition Reactions: Quinones can participate as dienophiles in Diels-Alder reactions, a powerful class of cycloaddition reactions for forming six-membered rings. For example, a Diels-Alder adduct is initially formed in the reaction of certain hydroxyquinones, which can then be dehydrated and oxidized to form a hydroxynaphthoquinone derivative. mdpi.com While many examples involve the quinone acting as the dienophile, some ortho-benzoquinones have been shown to react as the diene component in cycloadditions with cyclopentadiene. rsc.org This dual reactivity highlights the versatility of the quinone framework in constructing complex polycyclic systems.
Rearrangement Reactions: Substituted 2-hydroxy-1,4-benzoquinones can undergo oxidative rearrangement, often accompanied by ring contraction, in the presence of specific oxidative reagents. mdpi.com For instance, heating 3,5,6-trisubstituted-2-hydroxy-1,4-benzoquinones in a mixture of dimethyl sulfoxide (B87167) and acetic anhydride (B1165640) can lead to the formation of lactone derivatives in good yields. mdpi.com This type of transformation represents a significant structural modification of the benzoquinone core, converting the six-membered ring into a five-membered lactone ring system.
| Reaction Class | Description | Potential Outcome |
| Cycloaddition (Diels-Alder) | The quinone ring acts as a dienophile, reacting with a conjugated diene. mdpi.com | Formation of a new six-membered ring fused to the quinone. |
| Oxidative Rearrangement | The quinone undergoes oxidation and skeletal rearrangement, often with ring contraction. mdpi.com | Conversion of the benzoquinone ring into a lactone derivative. |
Mechanistic Investigations of Biological Activities of 2 Hydroxy 5 Methoxy 1 2 Benzoquinone and Its Derivatives
Allelopathic Mechanisms and Inter-Species Chemical Interactions
Allelopathy involves the production of chemicals by an organism that influences the growth, survival, and reproduction of other organisms. Benzoquinones are a class of compounds recognized for their allelopathic potential. nih.gov Research has demonstrated that simple benzoquinones, such as p-benzoquinone and its derivative 2,6-dimethoxy-p-benzoquinone (DMBQ), play a role in the chemical interactions between plants. mdpi.com
These compounds can act as haustorium-inducing factors (HIFs) in parasitic weeds like Orobanche and Phelipanche species. mdpi.com The haustorium is a specialized structure that parasitic plants use to penetrate their host's tissues and extract nutrients. The induction of haustorium development is a critical step in host recognition and infection. In laboratory settings, both p-benzoquinone and DMBQ were found to induce haustorium development in the radicles of Orobanche cumana, Orobanche minor, and Phelipanche ramosa. mdpi.com
In addition to inducing haustoria, these benzoquinones exhibit other allelopathic effects, including the inhibition of radicle growth and the induction of necrosis. mdpi.com The inhibitory effect of p-benzoquinone on radicle growth was generally stronger than that of DMBQ. mdpi.com This activity highlights the role of benzoquinones as potent allelochemicals that can mediate plant-plant competition and parasitism. The phytotoxicity of benzoquinones is a known characteristic and has been explored for developing new herbicidal compounds. mdpi.com For instance, 1,4-benzoquinone (B44022) showed moderate inhibitory activity against the seedling growth of the parasitic plant Cuscuta campestris. mdpi.com
Antimicrobial Research (Antibacterial, Antifungal, Antiviral) at the Molecular Level
Quinone compounds, including 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone and its derivatives, are recognized for their broad-spectrum antimicrobial properties. nih.gov The molecular structure of quinones, particularly the presence of the quinone ring, is central to their biological activity.
The antimicrobial efficacy of quinones is attributed to several molecular mechanisms. One primary mechanism involves the 1,4-addition reaction (Michael addition) with nucleophiles, such as the amino and sulfhydryl groups found in microbial proteins and amino acids. tandfonline.comoup.com This reaction can lead to the inactivation of essential enzymes and disrupt cellular metabolism, ultimately inhibiting microbial growth or causing cell death. tandfonline.com The oxidation product of hydroquinone (B1673460), benzoquinone, is considered the active compound responsible for the antimicrobial activity observed in many cases. semanticscholar.orgresearchgate.net
Another proposed mechanism is the ability of quinones to rupture microbial membranes and bind to cell wall adhesin complexes, thereby compromising cellular integrity. nih.gov Furthermore, quinones can interact with microbial DNA and inhibit the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate. nih.gov The ability to inhibit biofilm formation is a significant advantage, as it can prevent the establishment of persistent infections. nih.gov Studies have shown that benzoquinone derivatives can effectively inhibit biofilm formation in pathogens like Staphylococcus aureus and Candida albicans. nih.gov
The antimicrobial activity of specific benzoquinone derivatives is demonstrated in the following table:
| Compound | Target Microorganism | Activity/Observation |
| 2-methoxy-1,4-naphthoquinone (B1202248) (a derivative) | Helicobacter pylori (multiple antibiotic-resistant strains) | Potent bactericidal activity with MICs ranging from 0.156–0.625 µg/mL. Activity was equivalent to amoxicillin. nih.gov |
| 2-methoxy-6-heptyl-1,4-benzoquinone | Saccharomyces cerevisiae (mutant yeast strains) | Exhibited cytotoxic activity. nih.gov |
| 2-methoxy-6-pentyl-1,4-benzoquinone (Primin) | Saccharomyces cerevisiae (mutant yeast strains) | Exhibited cytotoxic activity. nih.gov |
| p-Benzoquinone | Saccharomyces cerevisiae | Prolongs the lag phase of yeast growth. oup.com |
At the molecular level, the antimicrobial action of benzoquinones involves targeting specific cellular components and pathways. The electrophilic nature of the quinone ring makes it reactive toward biological nucleophiles, which are abundant in microbial cells.
A key molecular mechanism is the covalent modification of proteins. By forming adducts with amino acid residues like cysteine and lysine, quinones can irreversibly inhibit the function of critical enzymes. tandfonline.com This disrupts vital metabolic pathways, such as cellular respiration and nutrient synthesis. The reaction with amino groups is well-documented; p-benzoquinone's toxicity is inactivated by its 1,4-addition reaction with amino compounds in the culture medium, indicating that this reaction also occurs with essential amino compounds within the microbial cell. tandfonline.comoup.com
Furthermore, some quinone derivatives have been shown to target specific enzymes. For example, in silico molecular docking studies on the related compound 2,6-dimethoxy benzoquinone have suggested that it can bind to the active pocket of dihydrofolate reductase in S. aureus, an essential enzyme in folate metabolism.
Quinones can also interfere with the cell's redox balance. They can undergo redox cycling, which generates reactive oxygen species (ROS) that cause oxidative damage to DNA, lipids, and proteins. nih.gov This disruption of the microbial cell's electron transfer system is another pathway contributing to their microbe-static or germicidal effects. oup.com
Anti-Inflammatory Research Focused on Cellular and Enzymatic Mechanisms
Derivatives of 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone have been investigated for their anti-inflammatory properties, which are mediated through various cellular and enzymatic mechanisms. The anti-inflammatory effects often stem from the inhibition of key enzymes involved in inflammatory pathways and the modulation of signaling cascades that regulate the production of inflammatory mediators. A related compound, 2-methoxy-1,4-naphthoquinone (MeONQ), has demonstrated anti-inflammatory and antiallergic activities. nih.gov
Research has focused on the ability of benzoquinones and related structures to inhibit specific enzymes that are pivotal in the inflammatory response.
5-Lipoxygenase (5-LOX): This enzyme is crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators. Certain 1,4-benzoquinone derivatives have been identified as effective inhibitors of 5-LOX.
Aldose Reductase (AR): This enzyme is the first and rate-limiting step in the polyol pathway, which is implicated in diabetic complications associated with inflammation. nih.govmdpi.com A structurally similar compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, has been shown to be a potent inhibitor of aldose reductase. nih.gov This inhibition is a therapeutic strategy for managing diabetic complications like retinopathy. nih.gov
Phosphatase and Tensin Homolog (PTEN): PTEN is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and inflammation. nih.gov While direct inhibition of PTEN by 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone is not documented, various compounds are known to inhibit PTEN. For example, vanadate (B1173111) compounds like bpV(HOpic) are potent and selective PTEN inhibitors. nih.govmedchemexpress.com Inhibition of PTEN can promote the initiation of follicle growth in the ovary. nih.gov
Translocator Protein (TSPO): TSPO is a mitochondrial protein implicated in inflammatory responses, particularly neuroinflammation. nih.gov Its expression is upregulated in activated microglia during brain pathologies. nih.gov While specific data on 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone is unavailable, TSPO is a recognized drug target for modulating inflammation, and various ligands have been developed to interact with it. nih.govnih.gov
The table below summarizes the inhibitory activities of related compounds on these enzymes.
| Enzyme | Inhibitor Compound (Related Structure) | Observation |
| Aldose Reductase | 2'-Hydroxy-4',5'-dimethoxyacetophenone | Potent inhibition of the enzyme. nih.gov |
| PTEN | bpV(HOpic) (vanadium compound) | Potent and selective inhibitor with an IC50 of 14 nM. medchemexpress.com |
Beyond direct enzyme inhibition, benzoquinone derivatives can modulate intracellular signaling pathways that orchestrate the inflammatory response. These pathways often involve a cascade of protein phosphorylation events that culminate in the activation of transcription factors responsible for expressing pro-inflammatory genes.
One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, a cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it drives the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Some benzoquinone derivatives have been shown to suppress the activation of the NF-κB pathway. researchgate.net
Another key set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, p38, and JNK. These pathways are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. Inhibition of MAPK signaling can lead to a reduction in inflammation. nih.gov
Antioxidant Mechanisms and Redox Biology
The biological activity of 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone is intrinsically linked to its redox properties. Quinones can act as both antioxidants and pro-oxidants, depending on the cellular environment and their chemical structure. The hydroquinone form can be reversibly oxidized to the benzoquinone form, a fundamental reaction in its redox biology. wikipedia.org
As antioxidants, hydroxylated benzoquinones are effective radical scavengers. nih.gov The hydroxyl groups on the quinone ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This antioxidant activity is crucial in protecting cells from oxidative stress, a condition implicated in numerous diseases, including inflammation and cancer. Studies have shown that hydroxylated derivatives of dimethoxy-1,4-benzoquinone are more potent radical scavengers compared to their parent compounds. nih.gov A related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, showed strong free radical scavenging activity in a DPPH assay, with an IC50 of 157 µg/mL. nih.gov
Conversely, the quinone structure can also exhibit pro-oxidant activity through a process known as redox cycling. In this process, the quinone is reduced by cellular reductases (like NADPH-cytochrome P450 reductase) to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) anion radical. This cycle can repeat, leading to the continuous generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage if not properly detoxified by the cell's antioxidant defense systems. This dual role highlights the complexity of the redox biology of hydroxyquinones. nih.gov
Radical Scavenging Properties and Electron Transfer Pathways
The chemical structure of 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone, featuring both hydroxyl and methoxy (B1213986) substituents on a benzoquinone core, imparts significant radical scavenging capabilities. Hydroxylated benzoquinones are recognized as more potent radical scavengers compared to their parent compounds. nih.gov This enhanced activity is largely due to the presence of the hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals. The resulting semiquinone radical is stabilized by delocalization of the unpaired electron across the quinone ring system.
The redox potential of hydroxylated benzoquinones is considerably lower than their parent compounds, indicating an increased reducing power. nih.gov This property allows them to efficiently scavenge reactive oxygen species (ROS) such as the superoxide radical (•O₂⁻). nih.gov The mechanism of scavenging involves competing for these radicals with other molecules, thereby reducing oxidative stress. nih.gov
Electron transfer is a key pathway in the function of benzoquinones. The quinone moiety can accept electrons to form a semiquinone radical anion, which can then be further reduced to a hydroquinone. This ability to cycle between oxidized and reduced states is central to their biological activity. nih.gov In aqueous environments, photo-irradiation of benzoquinones can lead to the generation of hydroxyl radicals (•OH) and semiquinone radicals through interaction with water, further highlighting their complex role in electron transfer and radical formation processes. acs.org Theoretical studies on related phenolic compounds suggest that scavenging mechanisms can include hydrogen atom transfer (HAT), proton loss (PL), and electron transfer (ET), with the specific pathway being influenced by the molecular environment. mdpi.com
| Property | Observation | Mechanism | Reference |
|---|---|---|---|
| Radical Scavenging | Hydroxylated benzoquinones are stronger radical scavengers than parent benzoquinones. | Hydrogen atom donation from the hydroxyl group to neutralize free radicals. | nih.gov |
| Electron Transfer | Quinone/hydroquinone redox cycling allows for the acceptance and donation of electrons. | Formation of semiquinone radical intermediates. | nih.gov |
| ROS Interaction | Efficiently scavenges superoxide radicals (•O₂⁻). | Competition for superoxide radicals, reducing their availability. | nih.gov |
| Photochemistry | Generates hydroxyl (•OH) and semiquinone radicals upon irradiation in water. | Reaction of triplet-state benzoquinone with water. | acs.org |
Anticancer and Cytotoxic Mechanisms in in vitro Cell Culture Models
Quinone derivatives are a significant class of compounds with established anticancer properties, forming the backbone of several clinical drugs. nih.gov The cytotoxicity of compounds like 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone is often linked to their redox activity. The ability of the quinone ring to undergo one- or two-electron reductions leads to the formation of highly reactive semiquinone and hydroquinone species. nih.gov These intermediates can react with molecular oxygen in a process known as redox cycling, generating ROS. This elevation of intracellular ROS levels can overwhelm the cell's antioxidant defenses, leading to oxidative stress, damage to cellular components, and ultimately, cell death. nih.govnih.gov
Studies on structurally related compounds provide insight into the specific cytotoxic mechanisms. For instance, 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ) has been shown to reduce the plating efficiency of V79 cells in a dose-dependent manner, indicating potent cytotoxicity. nih.gov The anticancer activity of many quinones is triggered by the generation of ROS, which in turn activates downstream signaling pathways, such as the JNK and MAPK pathways, that lead to cell death. nih.gov
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
A primary mechanism through which benzoquinone derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell division cycle. nih.gov Research on related naphthoquinones demonstrates that these compounds can effectively induce apoptosis and cause cells to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com
The induction of apoptosis often proceeds through the mitochondrial (intrinsic) pathway. This is characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to a loss of mitochondrial membrane potential. nih.govmdpi.com This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase cascades (such as caspase-9), ultimately leading to the execution of apoptosis. nih.gov
Cell cycle arrest is another key outcome of treatment with these compounds. An accumulation of cells in the G2/M phase is a common finding, which prevents cancer cells from proliferating. nih.govmdpi.comfrontiersin.org This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, studies have shown reduced levels of cyclin B1, Cdc2, and Cdc25C, along with an increase in the inhibitory protein p21, following treatment with quinone compounds. nih.gov The tumor suppressor protein p53 and the c-Jun NH2-terminal kinase (JNK) signaling pathway have been identified as critical mediators in this process, orchestrating both cell cycle arrest and the initiation of apoptosis. nih.gov
| Mechanism | Key Event/Marker | Effect | Reference |
|---|---|---|---|
| Apoptosis Induction | Bax/Bcl-2 Ratio | Increased | nih.govmdpi.com |
| Mitochondrial Membrane Potential | Loss/Depolarization | nih.govmdpi.com | |
| Cytochrome c Release | Increased | nih.gov | |
| Caspase-9 Activation | Increased | nih.gov | |
| Cell Cycle Arrest | Cell Population in G2/M Phase | Increased | nih.govmdpi.comfrontiersin.org |
| Cyclin B1, Cdc2, Cdc25C | Decreased | nih.gov | |
| p53, JNK Pathway | Activated | nih.gov |
Interactions with Cellular Macromolecules (e.g., DNA, Proteins)
The genotoxic effects of benzoquinone derivatives are a significant aspect of their cytotoxic activity. These compounds can interact with and damage cellular macromolecules, most notably DNA. The redox cycling of quinones and the subsequent generation of ROS, particularly hydroxyl radicals, can lead to significant DNA damage. nih.gov
Studies on DMBQ have demonstrated its ability to cause a dose-dependent amount of DNA fragmentation in cultured cells. nih.govresearchgate.net This damage manifests as both single- and double-strand breaks. nih.gov While cellular repair mechanisms can address some of this damage, the lesions can be promutagenic, as evidenced by the induction of mutations in V79 cells. nih.gov The interaction with DNA is a direct genotoxic effect, establishing these quinones as direct-acting genotoxic chemicals. nih.govresearchgate.net Besides direct interaction with DNA, some quinone derivatives can also interfere with proteins involved in DNA replication and maintenance, such as topoisomerase I. mdpi.com
Enzyme Modulation Studies Beyond Inflammation (e.g., Amine Oxidase Activity, Angiotensin Converting Enzyme)
The biological activities of 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone and its analogs extend to the modulation of specific enzyme systems. A notable example is the demonstration of amine oxidase-like activity by the structurally similar compound, 2-hydroxy-5-methyl-1,4-benzoquinone. nih.gov This compound was found to oxidize a variety of primary amines, utilizing molecular oxygen in the presence of copper ions (Cu²⁺). nih.gov This catalytic behavior mimics that of copper-containing amine oxidases, suggesting that hydroxyquinones could serve as functional models to understand the reaction mechanisms of these enzymes. nih.gov
In the context of the renin-angiotensin system, which is crucial for blood pressure regulation, phenolic compounds have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE). nih.govscienceopen.com ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Studies on various phenolic acids and flavonoids have shown that the presence and number of hydroxyl and methoxy groups on the aromatic ring influence ACE inhibitory activity. nih.gov An increasing number of hydroxyl groups tends to enhance inhibitory action. nih.gov The methoxy group also plays a significant role, though its effect can be complex and dependent on its position and interplay with other substituents. nih.gov While direct studies on 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone are limited, the established activity of related phenolics suggests a potential for interaction with ACE.
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level
The biological activities of 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone are intrinsically linked to its chemical structure, and modifications to its functional groups can significantly alter its efficacy. Structure-activity relationship (SAR) studies on quinones and related flavonoids reveal key principles governing their effects at the molecular and cellular levels.
The interplay between the hydroxyl (-OH) and methoxy (-OCH₃) groups is critical for cytotoxic and antioxidant activities. mdpi.com The hydroxyl group is crucial for radical scavenging and can form hydrogen bonds, while the methoxy group influences lipophilicity, which affects membrane transport and interaction with cellular targets. mdpi.comresearchgate.net A balanced lipophilicity is essential; excessive hydrophobicity from multiple methoxy groups can decrease water solubility and hinder transport to target sites, thereby reducing efficacy. mdpi.com
For instance, in a series of 2-hydroxy-3-alkyl-5-methoxy-1,4-benzoquinones, cytotoxic activity was identified, whereas the corresponding deoxy- version (lacking the 2-hydroxy group) was found to be inactive. researchgate.net This highlights the essential role of the hydroxyl group. Furthermore, studies on thymoquinone (B1682898) derivatives have shown that the substitution of methoxyl and methyl groups can increase antioxidant activity, and the addition of an alkyl chain can improve lipophilicity and anticancer effects. researchgate.net The position of these functional groups is also paramount, as it determines the potential for intramolecular hydrogen bonding and the distribution of electron density, which in turn modulates the compound's redox potential and biological activity. mdpi.com
| Structural Feature | Influence on Activity | Example/Observation | Reference |
|---|---|---|---|
| 2-Hydroxyl Group | Essential for cytotoxicity. Contributes to radical scavenging. | 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone is cytotoxic, while the deoxy- version is inactive. | researchgate.net |
| 5-Methoxy Group | Increases lipophilicity and can enhance antioxidant/anticancer activity. | Substitution of methoxyl groups in quinones increases antioxidant activity. | researchgate.net |
| Balance of -OH and -OCH₃ | Crucial for balancing lipophilicity and hydrogen bonding capacity to maximize cytotoxicity. | Excessive methoxylation can reduce efficacy by increasing hydrophobicity and hindering transport. | mdpi.com |
| Alkyl Side Chain | Can increase lipophilicity and antibacterial/anticancer activities. | Antibacterial activity of benzoquinones increases with side chain length. | researchgate.net |
Mechanistic Aspects of Plant Growth Regulation (e.g., Host Germination Stimulants for parasitic plants)
Benzoquinone derivatives play a significant role in chemical ecology, particularly in the interaction between host plants and root parasitic plants of the Orobanchaceae family, such as Striga and Orobanche species. nih.govusda.gov These parasites rely on chemical cues exuded from host roots to trigger germination and the formation of a specialized invasive organ called the haustorium. researchgate.netnih.gov
Compounds that induce haustorium formation are known as haustorium-inducing factors (HIFs). 2,6-dimethoxy-p-benzoquinone (DMBQ), a compound structurally related to 2-Hydroxy-5-methoxy nih.govnih.govbenzoquinone, is a well-characterized HIF. nih.govnih.gov It was originally isolated from the roots of sorghum, a host for Striga. nih.gov DMBQ is effective in inducing haustoria in a wide range of hemiparasitic plants, including Striga, Triphysaria, and Agalinis species. nih.govnih.gov
The mechanism of action involves the perception of the benzoquinone by the parasitic plant's radicle, which initiates a signaling cascade leading to developmental changes at the root tip, culminating in the formation of a prehaustorium. nih.gov SAR studies indicate that the presence of a hydroxyl group at position 4 and one or two methoxy groups on the aromatic ring are common features of phenolic HIFs. nih.gov While DMBQ is highly active in many hemiparasites, the response to benzoquinones can be species-dependent. nih.gov For example, their activity as haustorium inducers in holoparasitic broomrapes (Orobanche and Phelipanche) has been less clear, though recent studies confirm their ability to induce haustoria, with the activity depending on the specific benzoquinone structure and concentration. nih.gov
Advanced Analytical Methodologies in 2 Hydroxy 5 Methoxy 1 2 Benzoquinone Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is fundamental to verifying the identity of 2-Hydroxy-5-methoxy hmdb.canih.govbenzoquinone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the complete carbon framework and proton environments can be mapped.
For 2-Hydroxy-5-methoxy hmdb.canih.govbenzoquinone, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the quinone ring, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing carbonyl groups and the electron-donating hydroxyl and methoxy groups. The ¹³C NMR spectrum would correspondingly show seven distinct carbon signals, including two carbonyl carbons at low field, and carbons attached to the hydroxyl and methoxy groups.
Two-dimensional NMR techniques are crucial for unambiguous assignment. science.gov
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons on the quinone ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular skeleton, for instance, by correlating the methoxy protons to their attached carbon and the adjacent ring carbon. sdsu.educore.ac.uk
| Atom | Technique | Expected Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| Ring -H | ¹H NMR | 6.0 - 7.0 | Two distinct signals, splitting depends on coupling. |
| -OCH₃ | ¹H NMR | ~3.8 | Singlet, integrating to 3 protons. A similar compound, 2-methyl-5-methoxy-1,4-benzoquinone, shows this signal at 3.81 ppm. researchgate.net |
| -OH | ¹H NMR | Variable | Broad singlet, position is solvent and concentration dependent. |
| C=O | ¹³C NMR | 180 - 190 | Two distinct carbonyl signals are expected. |
| C-OH | ¹³C NMR | 150 - 160 | Carbon attached to the hydroxyl group. |
| C-OCH₃ | ¹³C NMR | 155 - 165 | Carbon attached to the methoxy group. |
| Ring C-H | ¹³C NMR | 105 - 115 | Two distinct signals for the protonated ring carbons. |
| -OCH₃ | ¹³C NMR | ~56 | The methoxy carbon signal in 2-methyl-5-methoxy-1,4-benzoquinone appears at 56.38 ppm. researchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2-Hydroxy-5-methoxy hmdb.canih.govbenzoquinone (molecular formula C₇H₆O₄), the calculated monoisotopic mass is 154.0266 Da.
High-Resolution Electron Ionization Mass Spectrometry (HREIMS) can measure this mass with high accuracy, allowing for the unambiguous confirmation of the elemental composition. The fragmentation pattern under electron ionization typically involves characteristic losses of small, stable molecules. For benzoquinones, common fragmentation pathways include the sequential loss of carbon monoxide (CO) molecules, a process known as decarbonylation. The loss of a methyl radical (•CH₃) from the methoxy group is also a probable initial fragmentation step.
| m/z (mass-to-charge ratio) | Ion/Fragment | Notes |
|---|---|---|
| 154 | [M]⁺• | Molecular ion |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 126 | [M - CO]⁺• | Loss of one molecule of carbon monoxide. |
| 98 | [M - 2CO]⁺• | Loss of two molecules of carbon monoxide. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Hydroxy-5-methoxy hmdb.canih.govbenzoquinone would display characteristic absorption bands confirming its key structural features. A broad band for the hydroxyl (-OH) group, sharp, strong peaks for the carbonyl (C=O) groups, and absorptions corresponding to C-O stretching of the ether and C=C stretching of the quinone ring are expected.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the benzoquinone ring gives rise to characteristic absorptions in the UV-Vis region. Typically, benzoquinones exhibit two main absorption bands: a high-energy π → π* transition and a lower-energy, less intense n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. The presence of hydroxyl and methoxy substituents modifies the exact wavelengths of maximum absorbance (λmax). For instance, related compounds like hydroquinone (B1673460) and 2,6-dimethoxy-1,4-benzoquinone (B191094) show strong absorption around 289 nm. conicet.gov.arkoreascience.kr
| Technique | Expected Absorption | Functional Group / Transition |
|---|---|---|
| IR | 3200-3500 cm⁻¹ (broad) | O-H stretch |
| IR | 1640-1680 cm⁻¹ (strong) | C=O stretch (conjugated ketone) |
| IR | 1600-1620 cm⁻¹ | C=C stretch (ring) |
| IR | 1200-1250 cm⁻¹ | C-O stretch (aryl ether) |
| UV-Vis | ~280-290 nm | π → π* transition |
| UV-Vis | ~390-410 nm | n → π* transition |
Chromatographic Separation and Detection Methods in Research
Chromatographic techniques are essential for the isolation, purification, and quantification of 2-Hydroxy-5-methoxy hmdb.canih.govbenzoquinone from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, purification, and quantitative analysis of benzoquinones. sdsu.edu Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. The separation is based on the differential partitioning of the analyte between the two phases. For related compounds like 2,6-dimethoxy-1,4-benzoquinone, a mobile phase consisting of a methanol (B129727) and aqueous acetic acid mixture has been successfully used. koreascience.krresearchgate.net Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima, such as 289 nm. koreascience.krresearchgate.net This method allows for high-resolution separation and precise quantification when validated with appropriate standards.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (ODS) | koreascience.krresearchgate.net |
| Mobile Phase | Methanol/Water with Acetic Acid | koreascience.krresearchgate.net |
| Detection | UV at ~289 nm | koreascience.krresearchgate.net |
| Flow Rate | 1.0 mL/min | koreascience.krresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, 2-Hydroxy-5-methoxy hmdb.canih.govbenzoquinone itself has low volatility and is thermally labile, making it unsuitable for direct GC analysis.
To overcome this, chemical derivatization is required to convert the non-volatile compound into a more volatile and thermally stable analogue. A common approach is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction, typically using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), blocks the polar hydroxyl group, reduces hydrogen bonding, and significantly increases the compound's volatility. The resulting TMS ether derivative can then be readily analyzed by GC-MS, allowing for its separation and identification based on its characteristic retention time and mass spectrum.
Electrochemical Techniques for Redox Characterization
The redox properties of 2-Hydroxy-5-methoxy acs.orgnih.govbenzoquinone are central to its chemical reactivity and potential applications. Electrochemical techniques are powerful tools for characterizing the electron transfer processes of this molecule, providing insights into its redox potentials, reaction mechanisms, and the stability of its oxidized and reduced forms. Among these methods, cyclic voltammetry (CV) is the most extensively used technique.
The electrochemical behavior of substituted benzoquinones is known to be highly dependent on the nature and position of the substituents on the quinone ring. acs.orgresearchgate.net The presence of both a hydroxyl (-OH) and a methoxy (-OCH3) group on the 2-Hydroxy-5-methoxy acs.orgnih.govbenzoquinone ring influences its electronic properties and, consequently, its redox characteristics. The electron-donating nature of these groups generally affects the redox potential of the quinone system. nih.gov
In aqueous media, the redox chemistry of hydroxy- and methoxy-substituted benzoquinones typically involves a two-electron, two-proton (2e-, 2H+) transfer process, reversibly converting the benzoquinone to its corresponding hydroquinone form. researchgate.net The formal potential of this process is pH-dependent, shifting to more negative values as the pH increases. This relationship can be described by the Nernst equation, and the slope of the potential versus pH plot provides information about the number of protons and electrons involved in the reaction.
While specific electrochemical data for 2-Hydroxy-5-methoxy acs.orgnih.govbenzoquinone is not extensively documented in publicly accessible literature, the behavior of closely related compounds provides a strong basis for understanding its redox characterization. For instance, studies on 2,6-dimethoxy-1,4-benzoquinone reveal a quasi-reversible electrode transformation with a clear pH dependence. researchgate.net
The redox mechanism in aprotic solvents, however, typically proceeds through two successive one-electron reduction steps, forming a semiquinone radical anion and then a dianion. researchgate.net The stability of these intermediates is a key aspect of the electrochemical characterization.
Detailed Research Findings from Analogous Compounds
To illustrate the electrochemical characterization process, data from analogous substituted benzoquinones are presented.
Cyclic Voltammetry of 2,6-dimethoxy-1,4-benzoquinone:
A study on 2,6-dimethoxy-1,4-benzoquinone using cyclic voltammetry across a broad pH range demonstrated the influence of proton concentration on the redox potential. researchgate.net The mid-peak potential (E_mid,p_) shifted linearly with pH, indicating a proton-coupled electron transfer process.
Interactive Data Table: pH Dependence of Mid-Peak Potential for 2,6-dimethoxy-1,4-benzoquinone
| pH Range | Slope (mV/pH) | Inferred Reaction |
| 1.3 - 8.0 | ~ -60 | 2e-, 2H+ |
| 8.0 - 11.0 | ~ -32 | 2e-, 1H+ |
| > 11.0 | 0 | 2e-, 0H+ |
Data sourced from Gulaboski et al. (2013). nih.gov Note: The data pertains to 2,6-dimethoxy-1,4-benzoquinone as an analogue.
This data indicates that at acidic to neutral pH, the reduction of the quinone is coupled with the transfer of two protons. In the alkaline range, it transitions to a one-proton process, and at very high pH, the reduction becomes proton-independent. researchgate.net A similar pH-dependent behavior is anticipated for 2-Hydroxy-5-methoxy acs.orgnih.govbenzoquinone, although the specific pKa values and potential ranges would differ due to the different substitution pattern.
Redox Behavior of 2-methoxy-1,4-hydroquinone:
Research on 2-methoxy-1,4-hydroquinone, the reduced form of a closely related quinone, in the context of aqueous redox-flow batteries, provides further insight into the electrochemical behavior. nih.gov Cyclic voltammograms of this compound in an acidic electrolyte (0.5 M H3PO4) show a reversible redox couple corresponding to the hydroquinone/quinone transformation.
Interactive Data Table: Cyclic Voltammetry Data for 2-methoxy-1,4-hydroquinone in 0.5 M H3PO4
| Scan Rate (mV/s) | Anodic Peak Current (μA) | Cathodic Peak Current (μA) |
| 50 | ~100 | ~ -90 |
| 100 | ~140 | ~ -125 |
| 150 | ~170 | ~ -150 |
| 200 | ~200 | ~ -180 |
| 500 | ~300 | ~ -280 |
| 800 | ~380 | ~ -350 |
| 1000 | ~420 | ~ -400 |
Data interpreted from graphical representations in G. Schlemmer et al. (2020). nih.gov Note: The data pertains to 2-methoxy-1,4-hydroquinone as an analogue.
The linear relationship observed between the peak current and the square root of the scan rate in such studies typically indicates a diffusion-controlled electrochemical process. nih.gov
The presence of the hydroxyl group in 2-Hydroxy-5-methoxy acs.orgnih.govbenzoquinone is expected to lower the reduction potential compared to its non-hydroxylated counterpart, 2-methoxy-1,4-benzoquinone. nih.gov This is due to the electron-donating nature of the hydroxyl group, which stabilizes the oxidized form of the molecule. This effect has been observed in studies comparing the autoxidation rates and reduction potentials of glutathionyl-p-benzohydroquinone with and without a hydroxyl substituent. nih.gov
Computational and Theoretical Research on 2 Hydroxy 5 Methoxy 1 2 Benzoquinone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone. These calculations model the molecule's behavior by solving the Schrödinger equation, offering a detailed view of its electronic landscape.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to predict the molecular structure and properties of quinone derivatives. researchgate.netdergipark.org.tr For molecules like 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone, methods such as DFT with the B3LYP functional are employed to optimize the molecular geometry and calculate various parameters. dergipark.org.tr These theoretical calculations can be performed in the gas phase or in different solvents to simulate various environmental conditions. researchgate.net Geometry optimization is a crucial first step, providing the most stable three-dimensional arrangement of the atoms, which serves as the basis for all further property calculations. researchgate.net
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. For related quinone compounds, DFT calculations have been used to compute vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net Theoretical calculations of ¹H-NMR and ¹³C-NMR isotropic shift values are often performed using the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr Furthermore, these quantum chemical calculations can determine key molecular properties such as dipole moments, Mulliken atomic charges, and thermodynamic parameters like heat capacity and entropy. researchgate.net Molecular electrostatic potential (MESP) maps can also be generated to visualize the electron density distribution and predict sites of electrophilic and nucleophilic attack. researchgate.net
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govwuxiapptec.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer can occur easily within the molecule. researchgate.netnih.gov Analysis of the distribution of these orbitals reveals the most probable sites for chemical reactions. wuxiapptec.com
Table 1: Key Molecular Properties Investigated via Quantum Chemical Calculations
| Property | Method of Calculation | Significance |
| Optimized Molecular Geometry | DFT (e.g., B3LYP), ab initio | Provides the most stable 3D structure for further calculations. |
| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural confirmation. researchgate.net |
| NMR Chemical Shifts | GIAO method within DFT | Predicts ¹H and ¹³C NMR spectra. dergipark.org.tr |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity, stability, and electronic transitions. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts reactive sites. researchgate.net |
| Thermodynamic Parameters | Statistical methods based on spectroscopic data | Calculates properties like entropy and heat capacity. researchgate.net |
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone, might interact with a biological target, typically a protein. These methods are crucial in drug discovery and for understanding the mechanisms of action of bioactive compounds. nih.govnih.gov
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human metabolism, responsible for oxidizing a wide variety of drugs and other foreign substances. researchgate.netnih.gov Understanding the interaction of compounds with CYP3A4 is essential for predicting their metabolic fate and potential for drug-drug interactions. nih.gov
Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein like CYP3A4. researchgate.net In a study on 2-methyl-5-methoxy-1,4-benzoquinone, a structurally similar compound, molecular docking was used to evaluate its interaction with CYP3A4. researchgate.net The simulation predicted a favorable binding interaction, with a calculated half-maximal inhibitory concentration (IC₅₀) of 13.68 ppm. researchgate.net Such studies help in identifying key amino acid residues in the protein's active site that are involved in the binding, providing a rationale for the observed biological activity. mdpi.com Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted interactions. nih.gov
Table 2: In Silico Activity Profile of a Related Compound Against Cytochrome P450-3A4
| Compound | Log P (Lipophilicity) | Predicted IC₅₀ (ppm) |
| 2-methyl-1,4-benzoquinone | 1.79 | 65.617 |
| 2-methyl-5-methoxy-1,4-benzoquinone | 0.92 | 13.68 |
| Data from a study on a structurally similar compound to illustrate the application of molecular docking. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds. nih.gov
For classes of compounds like benzoquinones and other polyphenols, QSAR models have been developed to predict various biological activities, including cytotoxicity and interactions with metabolic enzymes. nih.govnih.gov These models typically use a range of molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity (e.g., log P). For instance, a QSAR study on the interaction of various compounds with CYP3A4 identified a strong correlation between the n-octanol/water partition coefficient (logP) and binding affinity. nih.gov Such models can guide the rational design of new derivatives of 2-Hydroxy-5-methoxy researchgate.netresearchgate.netbenzoquinone with potentially enhanced or modulated biological activity.
Prediction of Physicochemical Descriptors for Research Applications (e.g., Lipophilicity (log P))
Computational and theoretical chemistry plays a pivotal role in the early stages of chemical research and drug discovery by predicting the physicochemical properties of molecules. These predictions, known as molecular descriptors, are essential for forecasting a compound's behavior in various biological and chemical systems. For a compound like 2-Hydroxy-5-methoxy researchgate.netbenzoquinone, these in silico methods provide valuable insights into its potential applications and guide further experimental studies. Key predicted descriptors include lipophilicity (log P), polar surface area (PSA), pKa, and the number of hydrogen bond donors and acceptors, among others.
Detailed Research Findings
The prediction of physicochemical descriptors for 2-Hydroxy-5-methoxy researchgate.netbenzoquinone is crucial for understanding its potential as a bioactive molecule. These descriptors help in assessing its drug-likeness, absorption, distribution, metabolism, and excretion (ADME) properties.
Lipophilicity (log P): The partition coefficient (log P) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like octanol) and a polar solvent (like water). It is a critical descriptor for predicting the absorption and distribution of a compound within a biological system. A balanced log P is often sought for drug candidates to ensure adequate membrane permeability and aqueous solubility. While specific computational studies on 2-Hydroxy-5-methoxy researchgate.netbenzoquinone are not extensively documented in publicly available literature, data from structurally similar compounds can provide valuable insights. For instance, a computational study on the related compound, 2-methyl-5-methoxy-1,4-benzoquinone, calculated a log P value of 0.92 using Hyperchem software. researchgate.net The presence of a hydroxyl group in 2-Hydroxy-5-methoxy researchgate.netbenzoquinone, as opposed to a methyl group, would likely result in a slightly lower log P value due to the increased polarity.
Polar Surface Area (PSA): The Topological Polar Surface Area (TPSA) is another critical descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated based on the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. For a molecule to have good oral bioavailability, a TPSA of less than 140 Ų is generally considered favorable.
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors in a molecule influences its solubility in water and its ability to interact with biological targets. These parameters are fundamental to many predictive models of drug-likeness, such as Lipinski's Rule of Five.
pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 2-Hydroxy-5-methoxy researchgate.netbenzoquinone, the hydroxyl group is acidic, and its pKa value will determine the extent of ionization at a given pH. This is crucial for understanding its solubility, absorption, and interaction with receptors.
The table below presents a set of predicted physicochemical descriptors for a closely related compound, 2-methoxy-1,4-benzoquinone, which can serve as a reasonable estimate for 2-Hydroxy-5-methoxy researchgate.netbenzoquinone. These values are derived from computational models and provide a basis for further research.
| Descriptor | Predicted Value (for 2-methoxy-1,4-benzoquinone) | Source | Significance in Research Applications |
|---|---|---|---|
| logP | 0.34 - 0.62 | ALOGPS, ChemAxon | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, and membrane permeability. |
| Water Solubility (logS) | -0.96 | ALOGPS | Predicts the solubility of the compound in water, which is crucial for its formulation and bioavailability. |
| pKa (Strongest Basic) | -4.9 | ChemAxon | Indicates the compound's basicity; in this case, it is very weakly basic. |
| Hydrogen Acceptor Count | 3 | ChemAxon | Relates to the molecule's ability to form hydrogen bonds, influencing its solubility and binding to biological targets. |
| Hydrogen Donor Count | 0 | ChemAxon | Relates to the molecule's ability to form hydrogen bonds. The presence of a hydroxyl group in the target compound would change this to 1. |
| Polar Surface Area (PSA) | 43.37 Ų | ChemAxon | Correlates with the molecule's ability to permeate biological membranes. |
| Rotatable Bond Count | 1 | ChemAxon | Indicates the conformational flexibility of the molecule. |
It is important to note that the values presented are from computational predictions for a related molecule and should be considered as estimates for 2-Hydroxy-5-methoxy researchgate.netbenzoquinone. hmdb.ca The addition of a hydroxyl group to the benzoquinone ring would be expected to increase the hydrogen donor count to 1 and potentially influence other descriptors such as logP and PSA. These in silico predictions are valuable for guiding synthetic efforts, prioritizing compounds for biological screening, and developing a deeper understanding of the structure-activity relationships of this class of compounds.
Emerging Research Directions and Future Prospects for 2 Hydroxy 5 Methoxy 1 2 Benzoquinone in Academic Science
Development of Novel Chemical Probes and Research Tools
The inherent reactivity and electrochemical properties of the benzoquinone scaffold make it a promising candidate for the development of novel chemical probes and research tools. Benzoquinones can function as oxidizing agents in organic reactions, a property that can be harnessed for specific detection and labeling applications. google.com The structure of 2-Hydroxy-5-methoxy nih.govscbt.combenzoquinone, with its hydroxyl and methoxy (B1213986) groups, offers sites for chemical modification, allowing for the attachment of reporter molecules or targeting moieties.
Recent research has demonstrated the utility of benzoquinone in advanced analytical techniques. For instance, benzoquinone has been used as an additive to assist in the turnover of fresh para-hydrogen on catalyst surfaces, significantly enhancing the signal output for molecules like methanol (B129727) and water in hyperpolarization studies. nih.gov This application highlights the potential of benzoquinones to act as modulators in complex chemical systems, a principle that could be extended to develop sensitive probes for various analytical purposes. Furthermore, substituted derivatives of hydroquinone (B1673460)/benzoquinone have been investigated as organic redox mediators, indicating their potential in electrochemical sensing and analysis. researchgate.net The development of such tools is crucial for unraveling complex biological processes and for high-throughput screening in drug discovery.
Exploration in Advanced Materials Science
A particularly dynamic area of research for benzoquinone derivatives is in the field of advanced materials science, specifically as active materials for rechargeable batteries. The global push for sustainable energy solutions has spurred the investigation of organic electrode materials to overcome the limitations of traditional inorganic-based batteries. rsc.org Quinone-based compounds are attractive candidates due to their ability to undergo reversible redox reactions, which is the fundamental principle of battery operation.
Research has shown that various benzoquinone derivatives can serve as effective cathode materials in lithium-ion batteries (Li-ion) and other battery systems.
High-Voltage Cathodes: Electron-deficient benzoquinones, such as those bearing perfluoroalkyl groups, have been shown to exhibit higher voltage plateaus in charge-discharge curves compared to electron-rich benzoquinones. rsc.org This demonstrates that the electrochemical potential can be tuned by modifying the substituent groups on the benzoquinone ring.
Related Compounds in Batteries: Studies on compounds structurally related to 2-Hydroxy-5-methoxy nih.govscbt.combenzoquinone have shown promising results. For example, 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMBQ) has been investigated as a cathode material for both rechargeable lithium and magnesium-ion batteries, delivering high initial specific capacities. researchgate.netjcesr.org
Polymer-Based Electrodes: To improve cycling stability and reduce solubility in electrolytes, researchers have polymerized quinone units. Poly(2,5-dihydroxy-1,4-benzoquinonyl sulfide) (PDBS) has been synthesized and assessed as a cathode material for Li-ion batteries, showing high initial discharge capacity and good cycling stability. researchgate.net
Anode Materials: The versatility of benzoquinones is further highlighted by the investigation of the disodium (B8443419) salt of 2,5-dihydroxy-1,4-benzoquinone (B104904) as an anode material for rechargeable sodium-ion batteries, which demonstrated a long cycle life and high rate capability. rsc.org
Aqueous Systems: Water-soluble organic redox couples, such as 1,2-hydroquinone-3-sulfonic acid and 1,2-benzoquinone-3-sulfonic acid, are being explored for high-energy-density rechargeable aqueous lithium batteries. lidsen.com
These findings collectively suggest a strong potential for 2-Hydroxy-5-methoxy nih.govscbt.combenzoquinone and its derivatives as tunable, high-performance components in next-generation energy storage systems.
| Research Area | Benzoquinone Derivative Studied | Battery Type | Key Finding |
| High-Voltage Cathodes | Perfluoroalkylated benzoquinones | Lithium-ion | Increased voltage due to electron-withdrawing groups. rsc.org |
| Organic Cathodes | 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) | Magnesium-ion | Reversible redox potential around 2.3 V (vs Mg/Mg2+). jcesr.org |
| Polymer Cathodes | Poly(2,5-dihydroxy-1,4-benzoquinonyl sulfide) | Lithium-ion | High initial discharge capacity (350 mAh g−1) and good cycling stability. researchgate.net |
| Organic Anodes | Disodium salt of 2,5-dihydroxy-1,4-benzoquinone | Sodium-ion | Reversible capacity of ~265 mA h g−1 with a long cycle life. rsc.org |
| Aqueous Catholytes | Benzoquinone sulfonic acid / Hydroquinone sulfonic acid | Aqueous Lithium | Potential for high theoretical specific energy density. lidsen.com |
Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding
To fully comprehend the biological activities of 2-Hydroxy-5-methoxy nih.govscbt.combenzoquinone, researchers are beginning to integrate systems biology and "omics" approaches. nih.gov These methodologies, including transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within an organism or cell upon exposure to a compound. This holistic approach moves beyond single-target interactions to reveal complex biological networks and pathways affected by the molecule.
A study on 2-methoxy-1,4-naphthoquinone (B1202248) (a related quinone structure) demonstrated the power of this approach. By integrating transcriptomics and metabolomics, researchers elucidated the molecular shifts induced in the fungus Penicillium italicum, revealing that the compound disrupted key metabolic pathways, including the citrate (B86180) cycle and glycolysis. mdpi.com This level of detail is crucial for understanding the compound's mode of action.
Applying these omics technologies to 2-Hydroxy-5-methoxy nih.govscbt.combenzoquinone could:
Identify Gene Expression Profiles: Transcriptomics can reveal which genes are up- or down-regulated in response to the compound, pointing to specific cellular responses and signaling pathways. nih.gov
Uncover Protein-Level Changes: Proteomics can identify alterations in protein abundance and post-translational modifications, providing direct insight into the functional changes within the cell. nih.gov
Map Metabolic Perturbations: Metabolomics can measure changes in the levels of small-molecule metabolites, offering a snapshot of the cell's metabolic state and identifying disrupted pathways.
By combining these data-rich approaches, a comprehensive mechanistic understanding of how 2-Hydroxy-5-methoxy nih.govscbt.combenzoquinone exerts its biological effects can be achieved, paving the way for more targeted and effective applications.
Challenges and Opportunities in Benzoquinone Research within the Academic Landscape
The academic exploration of benzoquinones is filled with both challenges and significant opportunities. A primary challenge lies in the synthesis and analysis of these compounds. Some synthetic methods can involve long reaction times, the use of toxic solvents, or harsh reaction conditions. rsc.org Furthermore, the tendency of these compounds to be easily oxidized presents a challenge for developing reliable and fast quantitative analytical methods for quality control. nih.gov
Despite these hurdles, the opportunities for research are vast and compelling.
Synthetic Innovation: There is a significant opportunity to develop greener, more efficient, and sustainable synthetic routes for benzoquinone derivatives. rsc.orgjetir.org The use of environmentally friendly catalysts and solvents is a key area of focus. rsc.org
Therapeutic Potential: Benzoquinones possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.gov The ease of chemical manipulation allows for the creation of extensive libraries of derivatives for structure-activity relationship studies, potentially leading to the development of new therapeutic agents. nih.govresearchgate.net
Versatile Building Blocks: Alkyl-1,4-benzoquinones are considered versatile building blocks in organic chemistry, serving as precursors for a wide array of more complex molecules and materials. google.comresearchgate.net
Materials Science Advancement: As detailed previously, the potential of benzoquinones in energy storage is a major opportunity. Further research can optimize their electrochemical properties for better performance, stability, and cost-effectiveness in batteries. rsc.orgresearchgate.net
The rich chemistry and diverse functionality of the benzoquinone core ensure that it will remain a fertile ground for academic discovery, with potential impacts ranging from medicinal chemistry to materials science. researchgate.netscielo.br
Q & A
Q. What precautions are essential for handling and storing this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
